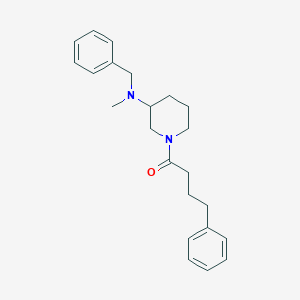
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide, also known as BCI-121, is a chemical compound that has shown potential in scientific research. It is a benzamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. PKC is an enzyme that plays a role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to increase the levels of acetylated histones, which can lead to changes in gene expression. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide in lab experiments is its potential in treating various diseases. It has been shown to have anticancer and neuroprotective properties, which can be useful in developing new treatments for cancer and neurodegenerative diseases. However, one limitation of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Zukünftige Richtungen
There are several future directions for studying 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action. Understanding how this compound works can lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to study the potential side effects of this compound. This can help determine its safety and efficacy in treating various diseases. Finally, future research can focus on developing new derivatives of this compound that have improved properties such as increased potency and selectivity.
Synthesemethoden
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with 5-bromo-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields this compound. The compound can be further purified using column chromatography to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide has been studied for its potential in treating various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties that can prevent the degeneration of neurons.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(16)7-11(13)15(19)18-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIWKSYRKIFJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6102075.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)

![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)
![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)